molecular formula C16H10BrN3O3S B2834009 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 300569-30-6

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2834009
CAS No.: 300569-30-6
M. Wt: 404.24
InChI Key: VEQWZRKAHDRMJL-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a thiazole-based compound characterized by a 4-bromophenyl substituent at the 4-position of the thiazole ring and a 3-nitrobenzamide group at the N-2 position. Crystal structure analysis of closely related compounds (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate) reveals hydrogen-bonding networks and planar thiazole geometries, which are critical for molecular packing and stability . Synthetic routes typically involve condensation of substituted 2-aminothiazoles with benzoyl chlorides under mild conditions, as exemplified in the preparation of analogous 3,4,5-trimethoxybenzamide derivatives .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWZRKAHDRMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products include sulfoxides or sulfones.

Scientific Research Applications

The compound has demonstrated significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the thiazole ring, which is known for its ability to disrupt microbial cell functions .
  • Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. It has been tested against different cancer cell lines, showing potential for inhibiting cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest it may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in treating inflammatory diseases .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored for several medicinal applications:

Drug Development

The compound serves as a lead structure for developing new antimicrobial and anticancer agents. Modifications to its chemical structure can enhance efficacy and reduce toxicity.

Pharmaceutical Formulations

Due to its solubility characteristics and stability, it can be incorporated into pharmaceutical formulations aimed at treating infections or cancer.

Materials Science Applications

In addition to its medicinal properties, this compound is being investigated for applications in materials science:

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of polymers.

Nanotechnology

Research is ongoing into the use of this compound in creating nanomaterials with specific functional properties for drug delivery systems or biosensors.

Case Studies

Several studies highlight the practical applications of this compound:

StudyFocusFindings
Anticancer activityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Antimicrobial effectsShowed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory propertiesInhibited TNF-alpha production in macrophages, suggesting potential for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their DNA synthesis and inducing apoptosis. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with modifications to the aryl or benzamide substituents exhibit diverse pharmacological and physicochemical properties. Below is a detailed comparison:

Modifications to the Thiazole Ring Substituent

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Replacing the bromophenyl group with a methylphenyl moiety reduces steric bulk and alters electronic properties. This compound demonstrated significant plant growth modulation (129.23% activity, p < 0.05), suggesting that smaller alkyl groups may enhance bioactivity in certain contexts .
  • N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide
    • A 3-chlorophenyl substituent combined with a trifluoromethylbenzamide group conferred potent anti-inflammatory activity (in vivo carrageenan-induced edema model), outperforming other analogs. The electron-withdrawing Cl and CF₃ groups likely enhance target binding .

Modifications to the Benzamide Substituent

  • N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-4-(dimethoxymethyl)benzamide
    • The dimethyl acetal group on the benzamide introduces steric hindrance and polarity, reducing reactivity while maintaining similar docking behavior to PfAtg8 (a malaria-related protein). This highlights the adaptability of benzamide substituents in target-specific interactions .
  • N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) Replacing nitrobenzamide with acetamide shifts pharmacological activity: this derivative acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–12 µM), whereas nitro-substituted analogs may favor different enzyme targets .

Functional Group Replacements

  • N-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-(2-methoxyethyl)-3-nitrobenzamide
    • Replacing the thiazole core with an oxadiazole ring alters conformational flexibility and hydrogen-bonding capacity. Such changes can significantly impact pharmacokinetic profiles, though specific activity data remain unreported .

Data Table: Key Structural and Functional Comparisons

Compound Name Thiazole Substituent Benzamide Substituent Notable Activity/Property Reference
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide 4-Bromophenyl 3-Nitro Structural stability (H-bond networks)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy 129.23% plant growth modulation
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide 3-Chlorophenyl 3-Trifluoromethyl Potent anti-inflammatory activity
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxy-3-methoxyphenyl Acetamide Non-selective COX inhibition (IC₅₀ ~9 µM)
N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-4-(dimethoxymethyl)benzamide 4-Pyridinyl 4-Dimethoxymethyl PfAtg8 docking compatibility

Key Research Findings

  • Electronic Effects : Nitro and halogen (Br, Cl) groups enhance electrophilicity, improving interactions with enzyme active sites (e.g., COX, PfAtg8) .
  • Steric Considerations : Bulky substituents (e.g., 4-bromophenyl) may limit binding to shallow pockets but improve selectivity for hydrophobic targets .
  • Pharmacological Flexibility: Minor structural changes (e.g., acetamide vs. nitrobenzamide) can switch activity between anti-inflammatory, antimicrobial, and growth-modulatory pathways .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a thiazole ring, a bromophenyl group, and a nitrobenzamide moiety. The synthesis typically involves multi-step organic reactions, including the condensation of 4-bromophenylthiazole with appropriate nitrobenzene derivatives under controlled conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in critical cellular pathways. The compound's structural features allow it to modulate various biological processes, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. For example, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against these enzymes .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity of the molecule, potentially improving membrane penetration and bioactivity against bacterial strains .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Data suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study 1: Inhibition of AChE and BuChE

A study assessed the inhibitory effects of this compound on AChE and BuChE. The results indicated that the compound exhibited competitive inhibition with IC50 values comparable to established inhibitors like rivastigmine. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's .

CompoundAChE IC50 (μM)BuChE IC50 (μM)
This compound0.62 ± 0.030.69 ± 0.041
Rivastigmine0.30 ± 0.010.35 ± 0.021

Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations as low as 10 μM. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent .

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